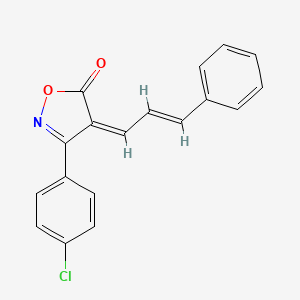
2-(4-benzyl-1-piperazinyl)-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to the quinazolinone class, a broad category of heterocyclic compounds known for a wide range of biological and pharmacological activities. These compounds are characterized by a fused quinazoline ring system that can be modified in various positions to yield derivatives with diverse biological activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives generally involves the formation of the quinazoline core followed by functionalization at various positions to introduce desired substituents. For instance, the oxidative cyclization of corresponding arylideneamino-benzamides has been used to prepare new quinazolinone derivatives, showcasing a methodology that could be adapted for the synthesis of our compound of interest (Abdel-Jalil et al., 2005). Additionally, the reaction of 2-aminoethyl- and 3-aminopropyl-substituted heterocycles with formyl-cyclanediones and benzoxazines has been explored, presenting a versatile approach to constructing complex quinazolinone frameworks (Strakovs et al., 2002).
Molecular Structure Analysis
The molecular structure of quinazolinones is critical for their biological activity, with various substitutions on the quinazoline nucleus affecting their binding affinity to biological targets. Structure-activity relationship (SAR) studies of quinazolinone derivatives, such as piperazin-1-yl substituted heterobiaryls, have elucidated structural features important for biological activity, offering insights into the molecular architecture of our compound (Strekowski et al., 2016).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions that modify their structure and properties. For example, palladium-catalyzed oxidative carbonylation has been used to synthesize quinazolin-2-ones, demonstrating the reactivity of quinazolinone intermediates in carbonylation reactions (Costa et al., 2004).
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-23-20(14-19(15-21(23)29)22-8-5-13-30-22)26-24(25-17)28-11-9-27(10-12-28)16-18-6-3-2-4-7-18/h2-8,13,19H,9-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOADUYDEIMVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CC(CC2=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)
![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5597773.png)


![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)
![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)

![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)
